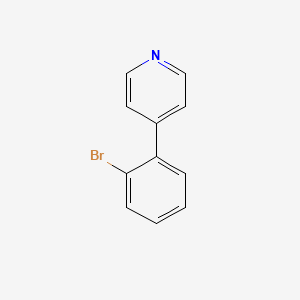

4-(2-Bromophenyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZVURXUOZUXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101681-34-9 | |

| Record name | 4-(2-Bromophenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(2-Bromophenyl)pyridine

Introduction and Compound Overview

4-(2-Bromophenyl)pyridine is a biaryl heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted phenylpyridine, it serves as a crucial building block, or scaffold, in the synthesis of more complex molecules. Its structural motif is prevalent in ligands for transition-metal catalysis, functional organic materials, and, most notably, as a core component in the development of novel therapeutic agents. The presence of the bromine atom provides a reactive handle for further functionalization, typically through cross-coupling reactions, while the pyridine ring offers a site for hydrogen bonding and coordination to biological targets.

A thorough understanding of the fundamental physical properties of this compound is a non-negotiable prerequisite for its effective use in any research or development setting. Accurate data on properties such as melting point, boiling point, and solubility directly informs decisions regarding reaction conditions, purification strategies, formulation, and storage. This guide provides a consolidated overview of these key physical characteristics and outlines the rigorous experimental methodologies required to validate them in a laboratory setting.

Compound Identification and Core Physical Properties

The foundational step in working with any chemical is to confirm its identity and basic physical constants. These data points serve as the primary criteria for quality control and batch-to-batch consistency.

Table 1: Core Physical and Chemical Identifiers for this compound

| Property | Value | Source(s) |

| CAS Number | 101681-34-9 | [1][2] |

| Molecular Formula | C₁₁H₈BrN | [1] |

| Molecular Weight | 234.09 g/mol | [1] |

| Physical Form | White to orange or green powder/crystal | [1][2] |

| Melting Point | 62.0 to 66.0 °C | [1][2] |

| Boiling Point | 89 °C at 0.03 mmHg | [1][2] |

| Density (Predicted) | 1.426 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.44 ± 0.10 | [1] |

The melting point range of 62.0 to 66.0 °C is characteristic for a solid organic compound of this molecular weight and serves as a reliable indicator of purity.[1][2] A sharp melting range (≤ 1 °C) within this window is indicative of high purity, whereas a broadened range and depressed melting point suggest the presence of impurities. The reported boiling point is measured under significant vacuum, a common practice for high molecular weight organic compounds that would otherwise decompose at their atmospheric boiling point.

Solubility Profile: A Practical Assessment

While extensive quantitative solubility data for this compound is not widely published, its molecular structure—a combination of a polar pyridine ring and a nonpolar bromophenyl ring—allows for an expert assessment of its likely solubility characteristics. Bipyridines are generally soluble in common organic solvents.[3]

Table 2: Expected Solubility of this compound

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Soluble | The compound's aromatic and halogenated nature aligns well with the polarity and dispersion forces of these solvents. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble | These solvents are effective at solvating a wide range of organic molecules, including polar heterocycles. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Soluble to Moderately Soluble | The pyridine nitrogen can act as a hydrogen bond acceptor, promoting solubility. |

| Aromatic | Toluene, Benzene | Soluble | The biaryl structure favors solubility in aromatic solvents through π-π stacking interactions. |

| Non-Polar | Hexanes, Diethyl Ether | Sparingly Soluble to Insoluble | The polarity of the pyridine ring limits solubility in highly non-polar aliphatic solvents. |

| Polar Protic | Water | Sparingly Soluble / Insoluble | Despite the nitrogen atom, the large hydrophobic surface area of the two aromatic rings significantly limits aqueous solubility.[3] |

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

For applications requiring precise solubility values, such as in drug formulation or process chemistry, the "gold standard" shake-flask method should be employed.

Causality: This protocol is designed to achieve thermodynamic equilibrium between the undissolved solid and the solvent, ensuring the measured concentration represents the true saturation solubility.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent (e.g., 5 mL) in a sealed glass vial. The key is to have a visible amount of undissolved solid at the end of the experiment.

-

Place the vial in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C) to ensure isothermal conditions.

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can validate the minimum time required.

-

-

Sample Separation and Analysis:

-

Allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter (PTFE for organic solvents) into a clean vial. This step is critical to remove any microscopic solid particles.

-

Quantitatively dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical instrument.

-

Determine the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection or a UV-Vis spectrophotometer with a prepared calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the final solubility in standard units such as mg/mL or mol/L.

-

Spectroscopic and Spectrometric Characterization

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. For this compound, the presence of bromine provides a distinct isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which is a key diagnostic feature.

Table 3: Predicted Mass-to-Charge Ratios (m/z)

| Adduct / Fragment | Formula | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |

| [M]⁺ | [C₁₁H₈BrN]⁺ | 232.98 | 234.98 |

| [M+H]⁺ | [C₁₁H₉BrN]⁺ | 233.99 | 235.99 |

| [M+Na]⁺ | [C₁₁H₈BrNNa]⁺ | 255.97 | 257.97 |

Data is predicted and sourced from PubChemLite.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: This protocol uses gas chromatography to separate the analyte from any volatile impurities before it enters the mass spectrometer, providing both purity information (from the chromatogram) and structural confirmation (from the mass spectrum).

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like Dichloromethane or Ethyl Acetate.

-

Instrument Setup:

-

GC: Use a standard capillary column suitable for aromatic compounds (e.g., HP-5ms).

-

Inlet: Set to a temperature of ~250-280 °C to ensure rapid volatilization. Use splitless injection for maximum sensitivity.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of ~300 °C.

-

MS: Operate in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 40 to 600.

-

-

Data Acquisition and Analysis:

-

Inject a small volume (1 µL) of the sample solution.

-

Analyze the resulting total ion chromatogram (TIC) to assess purity.

-

Analyze the mass spectrum of the main peak, looking for the molecular ion (M⁺) peak and the characteristic M+2 isotopic pattern confirming the presence of one bromine atom.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise chemical structure of an organic molecule.

Expected ¹H NMR Signals: The spectrum should display signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the pyridine ring are expected to be deshielded, appearing at higher chemical shifts, particularly the protons ortho to the nitrogen. The four protons on the bromophenyl ring will exhibit complex splitting patterns due to their coupling with each other.

Expected ¹³C NMR Signals: The spectrum should show 11 distinct signals for the 11 unique carbon atoms in the molecule. Aromatic carbons typically resonate between 110-160 ppm. The carbon atom directly attached to the bromine (C-Br) will be shifted, and its signal may be less intense.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

Causality: This protocol ensures the sample is correctly prepared in a deuterated solvent to avoid overwhelming the spectrum with solvent signals and uses standard acquisition parameters to generate high-quality, interpretable data.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.

-

Spectrometer Setup:

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence. A spectral width of ~16 ppm and an acquisition time of 2-4 seconds are typical.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to TMS.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

-

A wider spectral width (~240 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer experiment time will be necessary to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

Table 4: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic Rings (Pyridine and Phenyl) |

| 1200 - 1000 | C-H In-plane Bending | Aromatic C-H |

| 850 - 700 | C-H Out-of-plane Bending | Aromatic Substitution Pattern |

| 600 - 500 | C-Br Stretch | Aryl Halide |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR Method)

Causality: The Attenuated Total Reflectance (ATR) method is chosen for its simplicity and minimal sample preparation, making it a rapid and reliable technique for analyzing solid powders.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂, H₂O).

-

Sample Analysis:

-

Place a small amount of the this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal surface.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Experimental Workflow Visualizations

The following diagrams illustrate the logical flow of the key experimental procedures described in this guide.

Figure 1: Workflow for Melting Point Determination.

Sources

Introduction: The Strategic Importance of 4-(2-Bromophenyl)pyridine

An In-Depth Technical Guide to 4-(2-Bromophenyl)pyridine (CAS: 101681-34-9)

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel chemical entities. This compound, a biaryl heterocyclic compound, represents a quintessential example of such a scaffold. Its structure is deceptively simple, yet it offers a powerful combination of features: a nucleophilic pyridine ring, a sterically-hindered yet reactive carbon-bromine bond, and a defined conformational preference due to the ortho-substitution.

This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application. The protocols and data presented herein are designed to be self-validating, empowering researchers to leverage this versatile intermediate with confidence in their own discovery programs. Pyridine and its derivatives are foundational substructures in numerous natural products and pharmaceutical drugs, highlighting the importance of functionalized building blocks like this one.[1]

Physicochemical & Structural Properties

A thorough understanding of a molecule's physical and chemical properties is the bedrock of its effective use in synthesis. This compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[2][3] Key properties are summarized below.

| Property | Value | Source |

| CAS Number | 101681-34-9 | [2][4][5][6] |

| Molecular Formula | C₁₁H₈BrN | [2][4][7] |

| Molecular Weight | 234.10 g/mol | [2][5][6] |

| Appearance | White to Orange to Green powder to crystal | [2][3] |

| Melting Point | 62.0 to 66.0 °C | [2] |

| Boiling Point | 89 °C / 0.03 mmHg | [2] |

| Purity | >98.0% (GC) | [2][5] |

| SMILES | C1=CC=C(C(=C1)C2=CC=NC=C2)Br | [7] |

| InChIKey | GZZVURXUOZUXDO-UHFFFAOYSA-N | [5][7] |

Molecular Structure and Reactivity Analysis

The utility of this compound stems from its distinct reactive sites, which can be addressed selectively. The diagram below illustrates the primary centers of reactivity that a synthetic chemist can exploit for further molecular elaboration.

Caption: General workflow for Suzuki-Miyaura synthesis.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative procedure. Researchers should note that optimization of the catalyst, base, and solvent may be required to achieve maximum yield. [8][9][10] 1. Reagent Preparation & Inerting:

-

To a flame-dried Schlenk flask, add 2-bromophenylboronic acid (1.0 eq), 4-bromopyridine hydrochloride (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃) (3.0 eq).

-

Causality: Using a slight excess of the pyridine component can help drive the reaction to completion. The hydrochloride salt is often more stable and easier to handle than the free base; the inorganic base neutralizes the HCl and facilitates the catalytic cycle.

-

Seal the flask with a septum, and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere. Palladium(0) catalysts are sensitive to oxidation.

2. Catalyst and Solvent Addition:

-

Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Causality: 5 mol% is a standard catalyst loading for many Suzuki reactions, balancing reaction efficiency with cost and ease of removal. Pd(PPh₃)₄ is a common and effective pre-catalyst. [8] * Add the degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via cannula or syringe.

-

Causality: The mixed solvent system is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

3. Reaction Execution:

-

Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-24 hours).

4. Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Trustworthiness: This standard aqueous workup effectively removes the inorganic base, salts, and the majority of the polar solvent (water/dioxane), providing a crude product suitable for purification.

5. Purification:

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the product-containing fractions and evaporate the solvent to yield this compound as a solid.

Applications in Drug Discovery & Materials Science

The true value of this compound lies in its role as a versatile intermediate. The ortho-bromo-substituted phenylpyridine core is a privileged scaffold found in numerous biologically active molecules and advanced materials.

-

Medicinal Chemistry: The pyridine moiety is a common feature in drugs due to its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties. [11]The biaryl structure allows for the precise spatial orientation of functional groups, which is critical for binding to target proteins. By using the C-Br bond for further coupling, medicinal chemists can rapidly generate libraries of analogues to explore structure-activity relationships (SAR). For example, this scaffold is a precursor for inhibitors of various kinases and enzymes implicated in oncology and inflammatory diseases.

-

Materials Science: Bipyridyl and terpyridyl ligands, often synthesized from precursors like this compound, are fundamental components in coordination chemistry and materials science. [1][12]They are used to construct metal-organic frameworks (MOFs), photosensitizers for solar cells, and luminescent materials for organic light-emitting diodes (OLEDs).

Spectroscopic Characterization

Authenticating the structure and purity of the synthesized material is critical. The primary techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. One would expect to see a complex set of signals in the aromatic region (approx. 7.0-8.8 ppm).

-

The protons on the pyridine ring will typically appear as two sets of doublets (or more complex multiplets), with the protons alpha to the nitrogen being the most downfield.

-

The four protons on the bromophenyl ring will also appear as distinct multiplets, with splitting patterns dictated by their coupling to each other.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show 11 distinct signals for the 11 unique carbon atoms in the aromatic region. The carbon atom attached to the bromine will be identifiable by its chemical shift.

-

FT-IR Spectroscopy: The infrared spectrum can confirm the presence of key functional groups. [13]Key expected peaks include C=C and C=N stretching vibrations for the aromatic rings (approx. 1400-1600 cm⁻¹) and C-H stretching for the aryl protons (>3000 cm⁻¹). The C-Br stretch appears at lower wavenumbers.

Safety and Handling

Proper safety precautions are mandatory when handling this compound and its reagents.

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319). [2][4][5]* Precautionary Statements:

-

P264: Wash skin thoroughly after handling. [2][4] * P280: Wear protective gloves, eye protection, and face protection. [2][4] * P302 + P352: IF ON SKIN: Wash with plenty of water. [2] * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [14]* Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly sealed. [5]It is recommended to store at <15°C in a dark place. [2] Always consult the full Safety Data Sheet (SDS) from the supplier before use.

-

References

- Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. Ningbo Inno Pharmchem Co., Ltd.

- This compound 101681-34-9. Tokyo Chemical Industry Co., Ltd. (APAC)

- This compound 101681-34-9. Tokyo Chemical Industry (India) Pvt. Ltd.

- This compound | 101681-34-9. ChemicalBook

- 4-bromo-2-(bromomethyl)

- CAS 1120-87-2 4-bromopyridine. Alfa Chemistry

- 2-(4-Bromophenyl)pyridine | C11H8BrN | CID 1515237. PubChem

- This compound (C11H8BrN). PubChemLite

- Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines.

- Pyridine synthesis. Organic Chemistry Portal

- Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2"-terpyridine and Nature of the Mysterious Green By-product.

- Suzuki–Miyaura Reactions of (4-bromophenyl)

- This compound | 101681-34-9. Sigma-Aldrich

- CAS RN 101681-34-9. Fisher Scientific

- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing

- Suzuki–Miyaura Reactions of (4-bromophenyl)

- Novel pyridine-based Pd(II)

- SAFETY D

- (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.

- 4-Bromopyridine(1120-87-2) 1H NMR spectrum. ChemicalBook

- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PMC - NIH

- (PDF)

- Suzuki Coupling. Organic Chemistry Portal

- Theoretical IR Spectrum of (RS)-(4-Bromophenyl) (Pyridine-2yl) Methanol.

- (4-Bromophenyl)-2-pyridyl ketone | C12H8BrNO | CID 87654. PubChem

- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived

- BLD Pharmatech Co., Limited (Page 187). ChemBuyersGuide.com, Inc.

- Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Thermo Fisher Scientific

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 101681-34-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | 101681-34-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | 101681-34-9 [amp.chemicalbook.com]

- 5. This compound | 101681-34-9 [sigmaaldrich.com]

- 6. CAS RN 101681-34-9 | Fisher Scientific [fishersci.com]

- 7. PubChemLite - this compound (C11H8BrN) [pubchemlite.lcsb.uni.lu]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. fishersci.ca [fishersci.ca]

A Technical Guide to 4-(2-Bromophenyl)pyridine: Structure, Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(2-Bromophenyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical structure, systematic IUPAC nomenclature, physicochemical properties, a validated synthesis protocol, and its applications, particularly within the realm of drug discovery.

Chemical Structure and IUPAC Nomenclature

Unraveling the Structure

This compound is a biaryl compound, meaning it is composed of two aromatic rings directly joined by a single bond. The core structures are a pyridine ring and a brominated benzene ring.

-

Pyridine Ring: A six-membered heterocyclic aromatic ring containing one nitrogen atom.[1][2]

-

Bromophenyl Group: A benzene ring where one hydrogen atom has been substituted by a bromine atom.

The connectivity between these two rings is crucial. The phenyl group is attached to the 4-position of the pyridine ring, and the bromine atom is located at the 2-position of the phenyl ring.

Figure 1. Chemical Structure of this compound.

Systematic IUPAC Naming

The IUPAC (International Union of Pure and Applied Chemistry) name is derived by following a set of established rules for organic nomenclature.[3]

-

Identify the Parent Heterocycle: The parent heterocycle is pyridine.[1][2] The numbering of the pyridine ring begins at the nitrogen atom as position 1.[1]

-

Identify the Substituent: The substituent attached to the pyridine ring is a 2-bromophenyl group.

-

Determine the Point of Attachment: The 2-bromophenyl group is attached to the 4-position of the pyridine ring.

-

Assemble the Name: The substituent name (2-bromophenyl) is placed as a prefix to the parent name (pyridine), with its locant (4-) indicating the position of attachment.

Therefore, the systematic IUPAC name is This compound .

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈BrN | [4] |

| Molecular Weight | 234.09 g/mol | [4] |

| CAS Number | 101681-34-9 | [4] |

| Appearance | Powder to crystal | [5] |

| Melting Point | 62.0 to 66.0 °C | [5] |

| Boiling Point | 89 °C at 0.03 mmHg | [5] |

| Purity | Typically ≥98% | |

| Storage | Sealed in a dry environment at room temperature. |

Synthesis of this compound

The synthesis of 4-arylpyridines, including this compound, is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[6][7] This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary reagents. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound via a Suzuki-Miyaura coupling reaction between 4-pyridylboronic acid and 1-bromo-2-iodobenzene.

Reagents and Materials:

-

4-Pyridylboronic acid

-

1-Bromo-2-iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (deionized)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 4-pyridylboronic acid (1.2 equiv.), 1-bromo-2-iodobenzene (1.0 equiv.), and potassium carbonate (2.0 equiv.).

-

Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio to the flask.

-

Catalyst Introduction: Add palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.1 equiv.) to the reaction mixture.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Caption: Suzuki-Miyaura synthesis workflow for this compound.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.

Applications in Drug Discovery and Materials Science

The 4-arylpyridine scaffold is a key substructure in several active pharmaceutical ingredients (APIs).[6][7] The presence of the bromine atom in this compound provides a reactive handle for further synthetic modifications, making it a valuable building block in drug discovery.[8]

-

Medicinal Chemistry: Pyridine-containing compounds exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[9][10] The this compound core can be elaborated to generate libraries of compounds for screening against various therapeutic targets.

-

Materials Science: Biaryl compounds like this compound can be used as precursors for the synthesis of ligands for metal complexes and organic light-emitting diodes (OLEDs) due to their electronic and photophysical properties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[11][12] It is known to cause skin and serious eye irritation.[5]

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[5][12]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[13]

-

If skin irritation occurs, seek medical advice.[13]

For research use only, not for human or animal use.[11]

References

-

Kitano, Y., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]

-

Wikipedia. (n.d.). Pyridine. [Link]

-

The Royal Society of Chemistry. (2014). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

PubChem. (n.d.). 2-(4-Bromophenyl)pyridine. [Link]

-

ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

-

Chempanda. (n.d.). Pyridines deep dive: Properties, structure, synthesis and sources. [Link]

-

Siemeling, U., et al. (2003). Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2”-terpyridine and Nature of the. Zeitschrift für Naturforschung B, 58(5), 443-446. [Link]

-

Materials Safety Data Sheet. (n.d.). [Link]

-

PubChem. (n.d.). 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine. [Link]

-

Quora. (2018). What is the IUPAC name of pyridine? [Link]

-

SAFETY DATA SHEET. (n.d.). [Link]

-

SpectraBase. (n.d.). 4-(2'-BROMOPHENYL)-PYRIDINE. [Link]

-

The Royal Society of Chemistry. (n.d.). Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. [Link]

-

MDPI. (n.d.). bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium. [Link]

-

ResearchGate. (2025). Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2"-terpyridine and Nature of the Mysterious Green By-product. [Link]

-

PubChem. (n.d.). 4-(4-Bromophenyl)pyridine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. [Link]

-

PubChemLite. (n.d.). This compound (C11H8BrN). [Link]

-

ResearchGate. (2025). Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

-

PubChem. (n.d.). (4-Bromophenyl)-2-pyridyl ketone. [Link]

-

ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(14), 5481-5487. [Link]

-

Chemistry Stack Exchange. (2014). How can I specify pyridine as a substituent? [Link]

- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.

-

Cheméo. (n.d.). 4-Bromopyridine (CAS 1120-87-2). [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

-

RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]

-

NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

-

RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. (n.d.). [Link]

-

NIH. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. chempanda.com [chempanda.com]

- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 4. This compound | 101681-34-9 [amp.chemicalbook.com]

- 5. This compound | 101681-34-9 [amp.chemicalbook.com]

- 6. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ruixibiotech.com [ruixibiotech.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(2-Bromophenyl)pyridine: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-(2-Bromophenyl)pyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, provide a detailed and validated synthetic protocol, explore its spectroscopic signature, and discuss its strategic importance in the synthesis of complex pharmaceutical agents.

Core Molecular and Physical Properties

This compound is a biaryl compound featuring a pyridine ring linked to a brominated phenyl ring at the ortho position. This specific substitution pattern imparts unique steric and electronic properties that are highly valuable in synthetic chemistry.

The fundamental properties of this molecule are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₈BrN | [1] |

| Molecular Weight | 234.09 g/mol | [2] |

| Monoisotopic Mass | 232.98401 Da | [1] |

| CAS Number | 101681-34-9 | |

| Appearance | White to off-white solid (powder to crystal) | |

| Melting Point | 62.0 to 66.0 °C | |

| Boiling Point | 89°C at 0.03 mmHg |

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

The most efficient and widely adopted method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust and high-yielding pathway for the formation of C-C bonds between aryl halides and boronic acids.

Mechanistic Rationale

The choice of the Suzuki coupling is deliberate. It is renowned for its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of the required catalysts and starting materials. The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the biaryl product and regenerate the catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound. It is self-validating through in-process controls and final product characterization.

Materials:

-

4-Pyridineboronic acid

-

1-Bromo-2-iodobenzene (or 1,2-dibromobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Ethanol

-

Water, deionized

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-pyridineboronic acid (1.0 eq), 1-bromo-2-iodobenzene (1.1 eq), and potassium carbonate (3.0 eq).

-

Catalyst Preparation: In a separate flask, prepare the Pd(0) catalyst in situ by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in anhydrous toluene. Stir under nitrogen for 15 minutes until the solution turns from yellow-orange to a lighter yellow, indicating the formation of the Pd(PPh₃)₄ complex.

-

Initiation: Add the prepared catalyst solution to the main reaction flask via cannula, followed by a mixture of toluene and ethanol (e.g., 4:1 v/v) as the solvent.

-

Reaction: Heat the mixture to reflux (approximately 85-95°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature. Add deionized water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Spectroscopic Characterization

Accurate characterization is paramount for verifying the structure and purity of the synthesized compound. The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the eight aromatic protons. The protons on the pyridine ring will typically appear at a higher chemical shift (downfield) compared to those on the bromophenyl ring due to the electron-withdrawing nature of the nitrogen atom. The ortho-substitution pattern will result in a complex splitting pattern (coupled multiplets).

-

¹³C NMR: The carbon NMR spectrum will display 11 distinct signals for the aromatic carbons.[2] The carbon attached to the bromine atom (C-Br) will have a characteristic chemical shift, and the pyridine carbons will also show predictable shifts.

| Expected ¹H NMR Data (CDCl₃, 400 MHz) | Expected ¹³C NMR Data (CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| ~8.7 (d, 2H, Py-Hα) | ~150.0 (Py-Cα) |

| ~7.7 (d, 1H, Ar-H) | ~148.0 (Py-Cγ) |

| ~7.4 (m, 3H, Ar-H + Py-Hβ) | ~141.0 (Ar-C) |

| ~7.2 (m, 2H, Ar-H) | ~133.0 (Ar-CH) |

| ~131.0 (Ar-CH) | |

| ~129.0 (Ar-CH) | |

| ~127.5 (Ar-CH) | |

| ~124.0 (Py-Cβ) | |

| ~122.5 (Ar-C-Br) |

Note: These are predicted values. Actual spectra should be compared with reference data.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the isotopic distribution.

-

Key Feature: Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺). There will be two peaks of nearly equal intensity: one for the isotope ⁷⁹Br (M⁺) and another two mass units higher for the isotope ⁸¹Br (M+2).[3] This pattern is a definitive indicator of a monobrominated compound.

-

Expected m/z values: [M+H]⁺ at 234 and 236.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy helps identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1580 | Pyridine C=N stretch |

| 1550-1450 | Aromatic C=C ring stretching |

| ~1020 | C-Br stretch |

| 850-750 | C-H out-of-plane bending |

Role and Application in Drug Development

The pyridine scaffold is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to improve solubility, act as a hydrogen bond acceptor, and participate in π-stacking interactions with biological targets.[4][5] Halogenated pyridines, in particular, serve as versatile intermediates in medicinal chemistry.[6]

Caption: Strategic roles of this compound in medicinal chemistry.

A Handle for Cross-Coupling Reactions

The bromine atom on the phenyl ring is the molecule's primary reactive handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse molecular fragments.[7] This is a cornerstone of modern library synthesis and lead optimization, where structure-activity relationships (SAR) are explored by systematically modifying a core scaffold. For example, replacing the bromine with different aryl, alkyl, or amine groups can dramatically alter a compound's biological activity.

A Core Structural Motif

The bromophenylpyridine core is itself a valuable pharmacophore. Pyridine derivatives are known to be key components in drugs targeting a vast range of conditions, including infectious diseases, inflammation, and cancer.[5][8] The biaryl structure provides a rigid scaffold that can effectively position other functional groups for optimal interaction with enzyme active sites or protein receptors. The ortho-linkage, in particular, creates a specific spatial arrangement that can be crucial for binding affinity and selectivity.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that offers significant advantages in the synthesis of novel chemical entities. Its well-defined molecular and physical properties, coupled with a reliable synthetic route via Suzuki coupling, make it an accessible and valuable tool for researchers. The dual functionality of a reactive bromine handle and a biologically relevant pyridine core ensures its continued importance in the discovery and development of next-generation therapeutics.

References

-

Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Halogenated Pyridines in Modern Drug Discovery. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H8BrN). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(2'-BROMOPHENYL)-PYRIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Bromophenyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromophenyl)pyridine. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

-

ResearchGate. (2025). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

-

ResearchGate. (2025). Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2"-terpyridine and Nature of the Mysterious Green By-product. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

PMC. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Frontier of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(4-bromophenyl)pyridine (C11H8BrN). Retrieved from [Link]

-

SpectraBase. (n.d.). 4'-(p-bromophenyl)-2,2'.6',2''-terpyridine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

-

ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

-

IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. Retrieved from [Link]

-

CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C11H8BrN) [pubchemlite.lcsb.uni.lu]

- 2. spectrabase.com [spectrabase.com]

- 3. 4-(4-Bromophenyl)pyridine | C11H8BrN | CID 616283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Synthesis Pathways for 4-(2-Bromophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromophenyl)pyridine is a crucial building block in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and materials science sectors. Its unique structural motif, featuring a pyridine ring linked to a brominated phenyl group, allows for diverse subsequent chemical modifications. This guide provides a comprehensive overview of the principal synthetic routes to this versatile intermediate, with a focus on the underlying mechanistic principles, practical experimental considerations, and comparative analysis of the different methodologies.

The strategic importance of this compound lies in its capacity to undergo further cross-coupling reactions. The bromine atom serves as a handle for the introduction of various functionalities through reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the construction of complex molecular architectures. The pyridine nitrogen atom offers a site for coordination to metal centers, influencing the electronic properties of the molecule and providing a handle for quaternization or N-oxide formation. This dual functionality makes it an invaluable precursor for the development of novel therapeutic agents, organic light-emitting diodes (OLEDs), and catalysts.

This document will delve into the most prevalent and effective methods for the synthesis of this compound, including transition-metal-catalyzed cross-coupling reactions and other classical synthetic approaches. Each section will provide a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the advantages and limitations of the respective pathway.

Key Synthesis Pathways

The synthesis of this compound predominantly relies on the formation of the C-C bond between the pyridine and phenyl rings. Transition-metal-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for achieving this transformation with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely employed method for the synthesis of biaryl compounds, including this compound.[1][2] This palladium-catalyzed reaction involves the cross-coupling of an organoboron reagent with an organic halide.[1] In the context of synthesizing this compound, two primary disconnection approaches are feasible:

-

Route A: Coupling of a 4-pyridylboronic acid derivative with 1,2-dibromobenzene.

-

Route B: Coupling of (2-bromophenyl)boronic acid with 4-bromopyridine or 4-chloropyridine.

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General Procedure):

A mixture of the aryl halide (1.0 eq), the boronic acid or its ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine ligand, and a base (e.g., K2CO3, Cs2CO3, or K3PO4) is prepared in a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF). The reaction mixture is then heated under an inert atmosphere until the starting materials are consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[3]

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and suppressing side reactions. Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition and reductive elimination.[4]

-

Base: The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.[2]

-

Solvent: A biphasic solvent system is often employed to facilitate the dissolution of both the organic and inorganic reagents.

Data Summary: Comparison of Suzuki Coupling Routes

| Route | Aryl Halide | Boronic Acid Derivative | Typical Catalyst | Typical Base | Reported Yield |

| A | 1,2-Dibromobenzene | 4-Pyridylboronic acid | Pd(PPh3)4 | K2CO3 | Moderate to Good |

| B | 4-Bromopyridine | (2-Bromophenyl)boronic acid | Pd(dppf)Cl2 | Na2CO3 | Good to Excellent |

Negishi Coupling

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that utilizes organozinc reagents.[5][6] This method offers the advantage of employing highly reactive organozinc species, which can often lead to faster reaction times and milder reaction conditions compared to Suzuki coupling.[7]

Mechanism: The mechanism of the Negishi coupling is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[5]

Diagram: Negishi Coupling Workflow

Caption: General workflow for the synthesis of this compound via Negishi coupling.

Experimental Protocol (General Procedure):

The organozinc reagent is typically prepared in situ by treating the corresponding organolithium or Grignard reagent with a zinc salt (e.g., ZnCl2).[5] The aryl halide and a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) are then added to the solution of the organozinc reagent. The reaction mixture is stirred at room temperature or heated until completion. The reaction is then worked up in a similar manner to the Suzuki coupling.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organozinc reagents are sensitive to moisture and air, necessitating the use of anhydrous solvents and an inert atmosphere.[5]

-

Catalyst Choice: Palladium catalysts are generally preferred for their high activity and functional group tolerance.[6]

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.[8][9] While effective, the toxicity of organotin reagents has led to a decline in its use in favor of greener alternatives like the Suzuki and Negishi couplings.[10]

Mechanism: The catalytic cycle of the Stille coupling follows the same fundamental steps of oxidative addition, transmetalation, and reductive elimination.[8]

Experimental Protocol (General Procedure):

A mixture of the organostannane, the aryl halide, a palladium catalyst, and a suitable solvent (e.g., DMF or toluene) is heated under an inert atmosphere.[11] The progress of the reaction is monitored by standard analytical techniques. Upon completion, the reaction mixture is worked up, and the product is purified. Special care must be taken to remove the toxic tin byproducts.[8]

Grignard Reagent-Based Syntheses

Grignard reagents, being strong nucleophiles and bases, offer a classical yet effective route for the formation of C-C bonds.[12] The synthesis of this compound can be achieved through the reaction of a pyridyl Grignard reagent with a brominated aryl electrophile or vice versa.

Experimental Protocol (General Procedure for Grignard Reagent Formation):

Magnesium turnings are activated in a flame-dried flask under an inert atmosphere.[13] A solution of the organic halide (e.g., 2-bromopyridine) in an anhydrous ether solvent (e.g., THF or diethyl ether) is added dropwise to the magnesium. The reaction is initiated, often with gentle heating, and then maintained at a gentle reflux until the magnesium is consumed.[14] The resulting Grignard reagent can then be reacted with the appropriate electrophile. A recent development involves the use of purple light to promote the coupling of bromopyridines with Grignard reagents without the need for a transition metal catalyst.[15]

Other Synthetic Approaches

While cross-coupling reactions are the dominant methods, other strategies can be employed for the synthesis of this compound and its derivatives.

-

Directed Ortho-Metalation (DoM): This strategy involves the use of a directing group on the pyridine ring to facilitate regioselective deprotonation at the ortho position, followed by reaction with an electrophile.[16][17][18]

-

C-H Activation/Arylation: Direct C-H activation and arylation of the pyridine ring with a brominated aryl partner represents a more atom-economical approach, though it can present challenges in terms of regioselectivity.[19][20][21][22][23]

Purification and Characterization

The purification of this compound is typically achieved through column chromatography on silica gel, followed by recrystallization if necessary. Characterization is performed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure and purity of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Conclusion

The synthesis of this compound is a well-established field with a variety of robust and efficient methods available to the synthetic chemist. Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki and Negishi couplings, offer the most versatile and high-yielding routes. The choice of a specific synthetic pathway will depend on factors such as the availability of starting materials, the desired scale of the reaction, and considerations of cost and toxicity. A thorough understanding of the underlying reaction mechanisms and the rationale behind the experimental conditions is paramount for the successful and reproducible synthesis of this important chemical intermediate.

References

- BenchChem. (n.d.). Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metalation (DoM).

- National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- ACS Publications. (2026, January 14). Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines: Synthesis of Biaryl-Substituted Mono.

- Zeitschrift für Naturforschung. (n.d.). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.

- Baran Lab. (n.d.). Directed (ortho) Metallation.

- ResearchGate. (n.d.). Directed ortho‐metalation and functionalization of various nitrogen....

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Baran Lab. (n.d.). Directed Metalation: A Survival Guide.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.

- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.

- ResearchGate. (2026, January 15). Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5- a ]pyridines: Synthesis of Biaryl-Substituted Mono- and Bipyrazolo[1,5- a ]pyridines with AIEE Properties.

- Z. Naturforsch. (2003). Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2”-terpyridine and Nature of the.

- NROChemistry. (n.d.). Negishi Coupling.

- Wikipedia. (n.d.). Negishi coupling.

- NROChemistry. (n.d.). Stille Coupling.

- ResearchGate. (n.d.). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5- a ]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors | Request PDF.

- Organic Chemistry Portal. (n.d.). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET.

- ACS Publications. (2024, August 15). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.

- Wikipedia. (n.d.). Stille reaction.

- ResearchGate. (2025, August 6). Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2"-terpyridine and Nature of the Mysterious Green By-product.

- Organic Chemistry Portal. (n.d.). Stille Coupling.

- Organic Chemistry Portal. (n.d.). Negishi Coupling.

- Chemistry LibreTexts. (2023, June 30). Stille Coupling.

- Wikipedia. (n.d.). Suzuki reaction.

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

- Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity.

- Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling).

- ResearchGate. (2025, August 6). Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines | Request PDF.

- PubMed Central. (2017, September 18). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water.

- Organic Syntheses. (n.d.). 4.

- The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib.

- PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.

- PubMed Central. (n.d.). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds.

- Beilstein Journals. (n.d.). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- PubChemLite. (n.d.). This compound (C11H8BrN).

- ChemicalBook. (n.d.). 4-Bromopyridine synthesis.

- Wipf Group. (2009, May 27). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.

- PubChem. (n.d.). 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine.

- ResearchGate. (n.d.). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.

- Organic Syntheses. (2011, September 26). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Negishi Coupling | NROChemistry [nrochemistry.com]

- 6. Negishi coupling - Wikipedia [en.wikipedia.org]

- 7. Negishi Coupling [organic-chemistry.org]

- 8. Stille Coupling | NROChemistry [nrochemistry.com]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. Stille Coupling [organic-chemistry.org]

- 11. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sphinxsai.com [sphinxsai.com]

- 15. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. znaturforsch.com [znaturforsch.com]

- 18. uwindsor.ca [uwindsor.ca]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 4-(2-Bromophenyl)pyridine

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous characterization of novel chemical entities is paramount. 4-(2-Bromophenyl)pyridine, a heterocyclic compound featuring a pyridine ring linked to a brominated phenyl group, represents a key structural motif in medicinal chemistry and organic electronics. Its utility as a building block in the synthesis of more complex molecules necessitates a thorough understanding of its structural and electronic properties. This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a detailed walkthrough of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data. Our approach emphasizes not just the data itself, but the underlying principles and experimental considerations that lead to a robust and reliable structural elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides the most accurate mass measurement, confirming its molecular formula.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

A common technique for the analysis of relatively small, volatile organic molecules is Electron Ionization (EI) coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or gas chromatography (GC) inlet, where it is vaporized.

-

Ionization: In the EI source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.

-

Analysis: The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Data Presentation: Expected Mass Spectrometric Data

| Ion | Calculated m/z | Observed m/z | Description |

| [M]⁺˙ | 232.9840 | ~233 | Molecular ion containing ⁷⁹Br |

| [M+2]⁺˙ | 234.9820 | ~235 | Molecular ion containing ⁸¹Br |

| [M-Br]⁺ | 154.0657 | ~154 | Fragment resulting from the loss of a bromine radical |

| [C₅H₄N]⁺ | 78.0344 | ~78 | Pyridyl cation fragment |

Note: The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1]

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺˙ at m/z ≈ 233 and a corresponding [M+2]⁺˙ peak at m/z ≈ 235, confirming the presence of a single bromine atom. The monoisotopic mass of the molecular ion is calculated to be 232.9840 Da.[2] The fragmentation pattern provides further structural information. A significant fragment is anticipated at m/z ≈ 154, corresponding to the loss of the bromine radical ([M-Br]⁺). This biphenylpyridine cation is relatively stable. Another key fragment would be observed at m/z ≈ 78, representing the pyridyl cation.

Caption: Predicted EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in Fourier-Transform Infrared (FT-IR) spectroscopy that requires minimal sample preparation.

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An IR beam is passed through the ATR crystal in such a way that it reflects off the internal surface in contact with the sample. An evanescent wave penetrates a short distance into the sample, where absorption can occur.

-

Analysis: The detector measures the attenuated IR beam, and a Fourier transform is applied to the resulting interferogram to generate the IR spectrum.

Data Presentation: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | C-H stretching (aromatic) |

| ~1600-1580 | Medium-Strong | C=C stretching (pyridine ring) |

| ~1500-1400 | Strong | C=C stretching (aromatic rings) |

| ~1200-1000 | Medium | C-H in-plane bending |

| ~850-750 | Strong | C-H out-of-plane bending (aromatic substitution) |

| ~750-700 | Strong | C-Br stretching |

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by absorptions characteristic of its aromatic nature. The region between 3100 and 3000 cm⁻¹ will show C-H stretching vibrations of the pyridine and benzene rings. The C=C stretching vibrations of the pyridine ring are expected to appear in the 1600-1580 cm⁻¹ region.[3][4] Multiple strong bands between 1500 and 1400 cm⁻¹ will be indicative of the aromatic C=C skeletal vibrations. The pattern of C-H out-of-plane bending bands in the 850-750 cm⁻¹ region can be diagnostic of the substitution pattern on the aromatic rings. Finally, a strong absorption in the lower frequency region, typically around 750-700 cm⁻¹, can be attributed to the C-Br stretching vibration.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

Data Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum. Phasing, baseline correction, and integration (for ¹H) are then performed.

Data Presentation: Expected NMR Data (in CDCl₃)

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.70 | d | 2H | H-2', H-6' (Pyridine) |

| ~7.70 | dd | 1H | H-6 |

| ~7.50 | m | 2H | H-3', H-5' (Pyridine) |

| ~7.40 | td | 1H | H-4 |

| ~7.30 | td | 1H | H-5 |

| ~7.20 | dd | 1H | H-3 |

¹³C NMR (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-2', C-6' (Pyridine) |

| ~148.0 | C-4' (Pyridine) |

| ~140.0 | C-1 |

| ~133.0 | C-6 |

| ~131.0 | C-3 |

| ~129.0 | C-4 |

| ~127.5 | C-5 |

| ~124.0 | C-3', C-5' (Pyridine) |

| ~122.0 | C-2 |